(1-ethyl-1H-1,2,4-triazol-5-yl)methanamine
Overview
Description
“(1-ethyl-1H-1,2,4-triazol-5-yl)methanamine” is a heterocyclic compound . It is also known as 1H-1,2,4-Triazole-5-methanamine, 1-ethyl- . It has potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular formula of “this compound” is C5H10N4 . The molecular weight is 126.16 . The InChI key is UTZRGHWMHOTRDA-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 126.16 . It has a topological polar surface area of 42.7 . The compound is canonicalized and has a covalently-bonded unit count of 3 .
Scientific Research Applications
Antimicrobial Activities
A study on quinoline derivatives carrying 1,2,3-triazole moiety, including compounds similar to (1-ethyl-1H-1,2,4-triazol-5-yl)methanamine, demonstrated moderate to very good antibacterial and antifungal activities. These derivatives were synthesized through multi-step reactions and evaluated against pathogenic strains, showing potential as antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Synthesis of Bi-functional Surfactants
Research on amphiphilic tris(triazolyl)amines, which include structures like this compound, revealed their potential as bi-functional surfactants. These compounds were studied for their ability to serve as N donor ligands and surfactants in copper-catalyzed aerobic oxidation of alcohols in water (Nakarajouyphon et al., 2022).
Anticancer Agents
A study on novel indole-based small molecules incorporating triazole structures, akin to this compound, demonstrated potent growth inhibitory action against human cancer cell lines. These compounds were synthesized and characterized, with some showing significant action in prostate hyperplasia animal models (Panathur et al., 2013).
Tetrel Bonding Interactions
Research on triazole derivatives, including structures similar to this compound, focused on their ability to form self-assembled dimers in solid states through O⋯π-hole tetrel bonding interactions. This study enhances the understanding of nucleophilic/electrophilic interactions in such compounds, which could have implications in materials science (Ahmed et al., 2020).
Synthesis of Novel Nanocatalysts
A study explored the synthesis of immobilized copper (triazole-5-yl)methanamine complexes onto MCM-41 as a novel recyclable nanocatalyst. This catalyst was used for the synthesis of pyridine-containing pseudopeptides, showing potential in catalytic applications (Akbarikalani et al., 2020).
Mechanism of Action
Target of Action
It is known that triazole derivatives can bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that (1-ethyl-1H-1,2,4-triazol-5-yl)methanamine may interact with its targets in a similar manner, leading to changes in the function of these targets.
Biochemical Pathways
Triazole derivatives have been associated with a broad spectrum of biological activities , indicating that this compound may influence multiple biochemical pathways and their downstream effects.
Result of Action
Some triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines , suggesting that this compound may have similar effects.
properties
IUPAC Name |
(2-ethyl-1,2,4-triazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-2-9-5(3-6)7-4-8-9/h4H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTXTJZIRMQJJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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